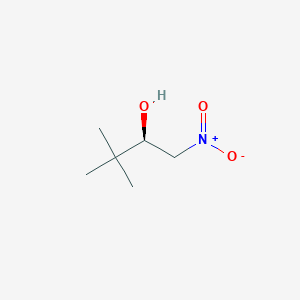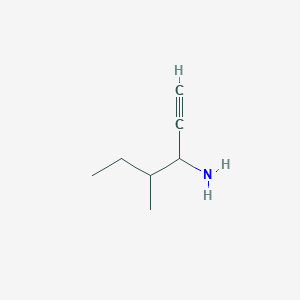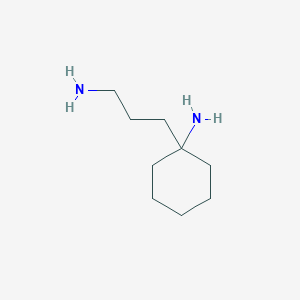
1-(3-Aminopropyl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopropyl)cyclohexan-1-amine is an organic compound with the molecular formula C9H20N2. It is a cycloaliphatic amine, which means it contains a cyclohexane ring with an amine group attached to it. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Aminopropyl)cyclohexan-1-amine can be synthesized through several methods. One common method involves the reaction of cyclohexanone with 3-aminopropylamine in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of fixed-bed reactors and molecular sieves to catalyze the reaction between ammonia and acrylonitrile. This process yields N-(2-cyanoethyl)-3-aminopropionitrile, which is then subjected to catalytic hydrogenation to produce the desired compound . This method is advantageous due to its high yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Aminopropyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or amides.
Aplicaciones Científicas De Investigación
1-(3-Aminopropyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Aminopropyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function . In biological systems, it may modulate the activity of neurotransmitters and other signaling molecules, thereby influencing various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the 3-aminopropyl group.
(3-Aminopropyl)triethoxysilane: Contains a similar aminopropyl group but is attached to a silicon atom instead of a cyclohexane ring.
Uniqueness
1-(3-Aminopropyl)cyclohexan-1-amine is unique due to its cyclohexane ring structure combined with the aminopropyl group. This combination imparts specific chemical and physical properties that make it suitable for a variety of applications, particularly in the synthesis of polymers and pharmaceuticals .
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
1-(3-aminopropyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H20N2/c10-8-4-7-9(11)5-2-1-3-6-9/h1-8,10-11H2 |
Clave InChI |
GIHCCZLTCAEZJV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


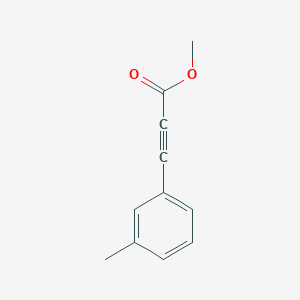
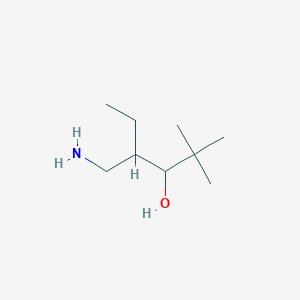
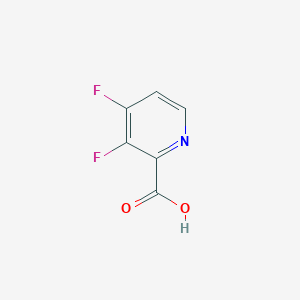
![3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13154448.png)
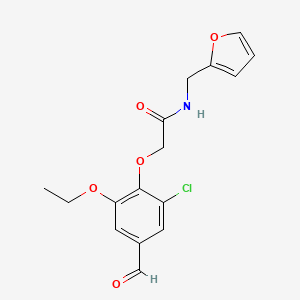
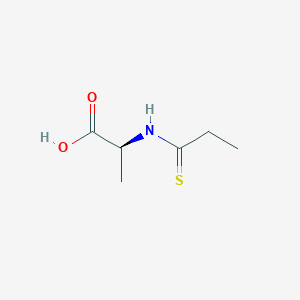

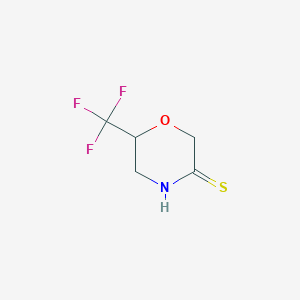

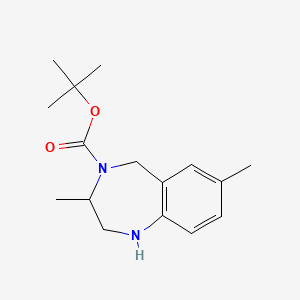
methanol](/img/structure/B13154491.png)

